![molecular formula C7H2F3N3O2 B1390532 3-Nitro-5-(trifluoromethyl)picolinonitrile CAS No. 866775-16-8](/img/structure/B1390532.png)
3-Nitro-5-(trifluoromethyl)picolinonitrile
Overview
Description
3-Nitro-5-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H2F3N3O2 It is a derivative of picolinonitrile, characterized by the presence of a nitro group and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(trifluoromethyl)picolinonitrile typically involves the nitration of 5-(trifluoromethyl)picolinonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and trifluoromethyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and methanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-5-(trifluoromethyl)picolinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these reactions are less common.
Scientific Research Applications
Medicinal Chemistry
3-Nitro-5-(trifluoromethyl)picolinonitrile has shown potential as an intermediate in the synthesis of bioactive compounds with various pharmacological activities:
- Anticancer Activity : Compounds derived from this nitrile have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have demonstrated activity against specific cancer targets, such as VEGFR-2, through molecular docking studies .
- Antimicrobial Properties : Research indicates that similar compounds exhibit antimicrobial and antifungal activities, making them candidates for developing new antibiotics .
Material Science
The compound's unique structural features allow it to be utilized in the development of advanced materials:
- Polymer Synthesis : It serves as a building block in the creation of specialty polymers with enhanced thermal and chemical stability.
- Fluorinated Materials : The trifluoromethyl group imparts unique properties to materials, enhancing their performance in various applications, including coatings and electronic devices.
Case Study 1: Anticancer Thiourea-Azetidine Hybrids
A recent study investigated the synthesis of thiourea-azetidine hybrids using this compound as a key intermediate. The resulting compounds exhibited significant antiproliferative activity against cancer cell lines, highlighting the potential of this compound in drug discovery .
Case Study 2: Development of Specialty Polymers
Research into the use of this compound in polymer chemistry revealed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold for the design of new bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-5-(trifluoromethyl)pyridine: Similar structure but lacks the nitrile group.
5-(Trifluoromethyl)picolinonitrile: Similar structure but lacks the nitro group.
3-Amino-5-(trifluoromethyl)picolinonitrile: Reduction product of 3-Nitro-5-(trifluoromethyl)picolinonitrile.
Uniqueness
This compound is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical properties. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in scientific research.
Biological Activity
3-Nitro-5-(trifluoromethyl)picolinonitrile is a heterocyclic organic compound with the molecular formula CHFNO and a molecular weight of approximately 217.1 g/mol. This compound features both a nitro group and a trifluoromethyl group, which endow it with unique chemical properties and potential biological activities. Research into its biological activity has indicated possible applications in medicinal chemistry, particularly in antimicrobial, antifungal, and anticancer domains.
Chemical Structure and Properties
The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity. The nitro group may also play a role in modulating the reactivity of the compound towards biological targets. Below is a summary table of related compounds for comparative analysis:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | CHFNO | Contains both nitro and trifluoromethyl groups |
3-(Trifluoromethyl)picolinonitrile | CHFN | Lacks the nitro group, potentially less reactive |
5-Amino-3-(trifluoromethyl)picolinonitrile | CHFN | Contains an amino group instead of a nitro group |
5-Nitro-2-(trifluoromethyl)picolinonitrile | CHFNO | Different position of trifluoromethyl affecting reactivity |
6-Chloro-3-(trifluoromethyl)picolinonitrile | CHClFN | Contains chlorine, altering chemical behavior |
Antimicrobial Properties
Compounds with similar structural features have been studied for their antimicrobial properties. For instance, the presence of the trifluoromethyl group can enhance the interaction with bacterial membranes, potentially leading to increased antibacterial activity. Specific studies on related compounds have demonstrated effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. It is hypothesized that the compound could interfere with specific cellular pathways involved in cancer cell proliferation. For example, similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell growth and survival .
Case Studies
- Study on Antimicrobial Efficacy : In vitro studies have shown that derivatives of picolinonitriles exhibit significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The unique functional groups in these compounds enhance their ability to penetrate bacterial membranes.
- Anticancer Research : A study investigating various trifluoromethylated compounds found that certain derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the modulation of apoptosis pathways through caspase activation .
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N3O2/c8-7(9,10)4-1-6(13(14)15)5(2-11)12-3-4/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSOJPPOSGGMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670192 | |
Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866775-16-8 | |
Record name | 3-Nitro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866775-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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